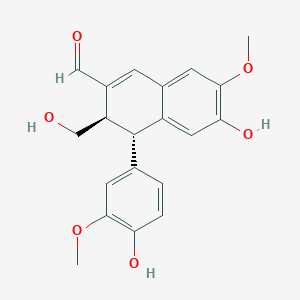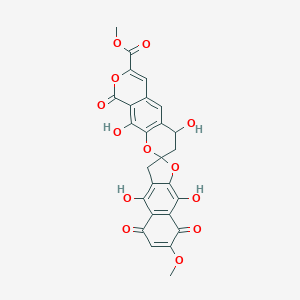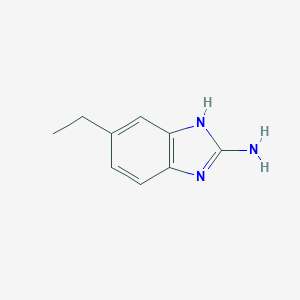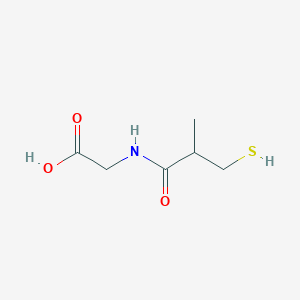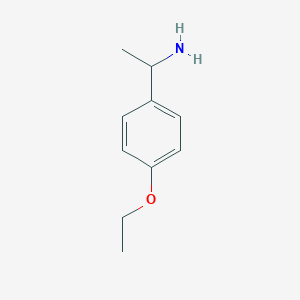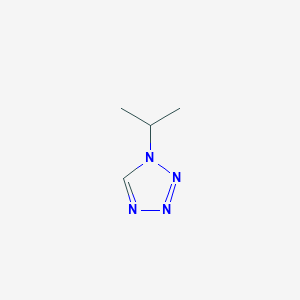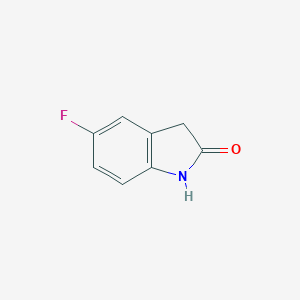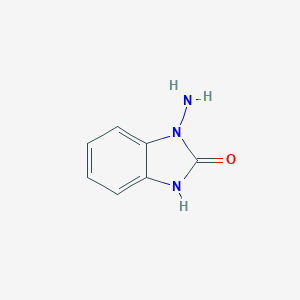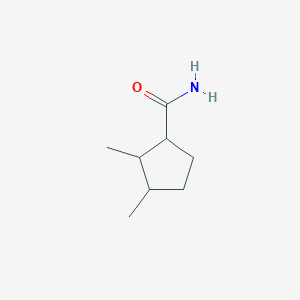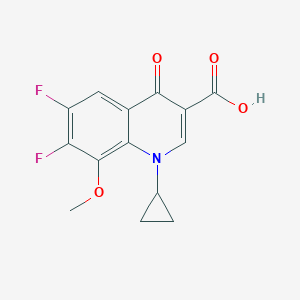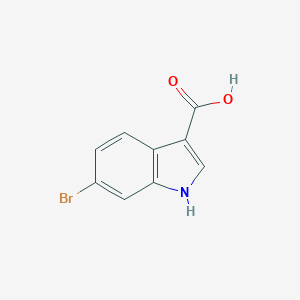
6-Bromo-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
A concise and regioselective synthesis of 6-bromo-1H-indole-3-carboxylic acid derivatives has been developed, highlighting a strategy for constructing this compound with high efficiency. The synthesis involves a trifluoroacetylated indole-driven hydrolysis, selectively directing the bromine substituent to the desired position. This approach has enabled the production of derivatives functionalized into amide derivatives using ultrasonic irradiation, showcasing the compound's versatility as a scaffold for further chemical modifications (Sharma et al., 2020).
Molecular Structure Analysis
The crystal structure analysis of indole derivatives, including those similar to 6-bromo-1H-indole-3-carboxylic acid, reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers. These dimers form sheet structures through intermolecular hydrogen bonds, illustrating the compound's ability to participate in complex molecular arrangements and interactions (Smith et al., 2003).
Chemical Reactions and Properties
6-Bromo-1H-indole-3-carboxylic acid undergoes a variety of chemical reactions, including regioselective dibromination and functionalization into amide derivatives. These reactions are facilitated by the presence of the bromine atom and the carboxylic acid group, which act as reactive sites for chemical modifications. Such properties make this compound a valuable building block in organic synthesis, particularly in the construction of compounds with anti-inflammatory properties (Parsons et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds : It is used in converting methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives (Irikawa et al., 1989).
Pharmaceutical Applications : Acts as a precursor for synthesizing compounds with anti-inflammatory and analgesic activity (Sondhi et al., 2007).
Natural and Non-natural Derivatives Synthesis : Utilized in the synthesis of 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysin (Parsons et al., 2011).
Biological and Medicinal Chemistry : Aids in the synthesis of hydroxyindole-3-carboxylic acids, which are significant in biology and medicine (Marchelli et al., 1969).
Anti-inflammatory Drug Scaffold : Forms an important scaffold of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).
Optimizing Synthesis : Research focuses on optimizing the synthesis of specific ester derivatives of 6-Bromo-1H-indole-3-carboxylic acid (Huang Bi-rong, 2013).
Antimicrobial Applications : Exhibits inhibition of Staphylococcus epidermidis growth (Segraves & Crews, 2005).
Substrate for Metal-Mediated Chemistry : Serves as a valuable substrate for elaboration using transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Impurity Isolation in Drug Development : A simple preparative liquid chromatography method was developed to isolate a major impurity in a new bulk drug candidate, 6-bromo-4-(carbamidinemethyl)-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylic acid (Li et al., 2007).
Isolation of Biologically Active Marine Natural Products : Involved in the isolation of iotrochotamides I and II, along with other 6-bromoindole alkaloids from the Indonesian sponge Iotrochota purpurea (Ibrahim et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZWYJJSSRJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570991 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indole-3-carboxylic acid | |
CAS RN |
101774-27-0 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

